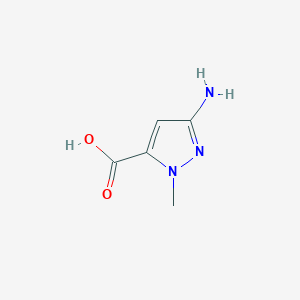

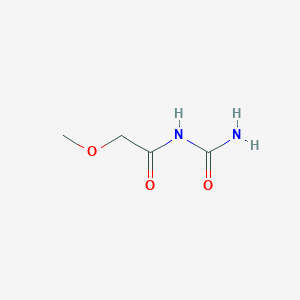

Acide 3-amino-1-méthyl-1H-pyrazole-5-carboxylique

Vue d'ensemble

Description

Reveromycin D is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Reveromycin D, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of bone-related diseases.

Applications De Recherche Scientifique

Reveromycin D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

Biology: Investigated for its role in microbial interactions and as a tool for studying cellular processes.

Medicine: Reveromycin D exhibits potent antifungal, antibacterial, and anticancer activities.

Mécanisme D'action

Reveromycin D exerts its effects primarily by inhibiting the activity of isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis in eukaryotic cells. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death. The compound specifically targets osteoclasts, the cells responsible for bone resorption, making it a promising therapeutic agent for treating bone-related diseases such as osteoporosis .

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Analyse Biochimique

Biochemical Properties

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine . This interaction with DAO, an enzyme, suggests that it may have a role in biochemical reactions involving D-amino acids.

Cellular Effects

The compound’s role as a DAO inhibitor suggests that it may have significant effects on various types of cells and cellular processes . By inhibiting DAO, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through its interaction with DAO . As a DAO inhibitor, it can prevent the oxidation of D-amino acids, thereby influencing the levels of these molecules within the cell .

Metabolic Pathways

Given its role as a DAO inhibitor, it may be involved in pathways related to the metabolism of D-amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Reveromycin D is typically isolated from the fermentation products of Streptomyces species. The biosynthesis involves a polyketide pathway, starting with a 2-methylsuccinyl-CoA starter unit, followed by the incorporation of a C6–8 polyketide chain extension and diacid esterification units . The fermentation process is carried out in a medium containing starch, glucose, yeast extract, bacto-peptone, meat extract, and various salts. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods: Industrial production of reveromycin D involves large-scale fermentation of Streptomyces reveromyceticus in optimized media. The fermentation conditions, such as pH, temperature, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted and purified using advanced chromatographic methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural elucidation .

Analyse Des Réactions Chimiques

Types of Reactions: Reveromycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of reveromycin D, such as methyl and ethyl esters, which have been shown to possess enhanced biological activities .

Comparaison Avec Des Composés Similaires

Reveromycin D is unique among the reveromycin family due to its specific structural features and biological activities. Similar compounds include:

Reveromycin A: Known for its potent antifungal and anticancer activities.

Reveromycin B: Exhibits strong antibacterial properties.

Reveromycin C: Similar to reveromycin A but with slight structural variations that affect its biological activity.

Reveromycin D stands out due to its selective inhibition of isoleucyl-tRNA synthetase and its potential therapeutic applications in bone-related diseases.

Propriétés

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTYLLQCQDBCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416036 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117860-54-5 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)